molecular formula C9H12N2O2 B13979436 5-(1,3-dioxolan-2-yl)-3-Pyridinemethanamine CAS No. 70416-54-5

5-(1,3-dioxolan-2-yl)-3-Pyridinemethanamine

Cat. No.: B13979436
CAS No.: 70416-54-5
M. Wt: 180.20 g/mol
InChI Key: ANGBAYHSPGQNDP-UHFFFAOYSA-N
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Description

5-(1,3-dioxolan-2-yl)-3-Pyridinemethanamine: is a heterocyclic compound that features both a pyridine ring and a dioxolane ring. The presence of these two functional groups makes it a versatile compound in organic synthesis and various scientific research applications. The pyridine ring is known for its aromatic properties, while the dioxolane ring provides additional stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(1,3-dioxolan-2-yl)-3-Pyridinemethanamine typically involves the formation of the dioxolane ring followed by the introduction of the pyridine moiety. One common method is the reaction of a pyridine derivative with a dioxolane precursor under acidic conditions. For example, the reaction of 3-pyridinemethanol with 1,3-dioxolane in the presence of an acid catalyst can yield the desired compound.

Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. Additionally, the use of automated systems can reduce the need for manual intervention and improve safety.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of pyridine N-oxide derivatives.

    Reduction: Reduction reactions can target the dioxolane ring, converting it into a more reactive diol.

    Substitution: The compound can participate in substitution reactions, especially at the pyridine ring, where electrophilic substitution can introduce various functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.

Major Products:

    Oxidation: Pyridine N-oxide derivatives.

    Reduction: Diol derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of more complex heterocyclic compounds

Biology: In biological research, 5-(1,3-dioxolan-2-yl)-3-Pyridinemethanamine is studied for its potential as a pharmacophore. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the areas of antimicrobial and anticancer research.

Medicine: The compound’s potential therapeutic properties are being explored in medicinal chemistry. Its ability to modulate biological pathways could lead to the development of new drugs for treating various diseases.

Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of 5-(1,3-dioxolan-2-yl)-3-Pyridinemethanamine involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. The dioxolane ring can enhance the compound’s binding affinity and selectivity, while the pyridine ring can participate in various chemical interactions.

Molecular Targets and Pathways:

    Enzymes: The compound can inhibit or activate enzymes involved in metabolic pathways.

    Receptors: It can bind to receptors, altering signal transduction pathways.

    DNA/RNA: The compound may interact with nucleic acids, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

  • 5-(1,3-dioxolan-2-yl)-2-furaldehyde
  • 3-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)aniline
  • 1,2,4-triazole-containing compounds

Comparison: Compared to similar compounds, 5-(1,3-dioxolan-2-yl)-3-Pyridinemethanamine is unique due to the presence of both the pyridine and dioxolane rings This dual functionality provides a broader range of reactivity and applications

Properties

CAS No.

70416-54-5

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

[5-(1,3-dioxolan-2-yl)pyridin-3-yl]methanamine

InChI

InChI=1S/C9H12N2O2/c10-4-7-3-8(6-11-5-7)9-12-1-2-13-9/h3,5-6,9H,1-2,4,10H2

InChI Key

ANGBAYHSPGQNDP-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)C2=CN=CC(=C2)CN

Origin of Product

United States

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